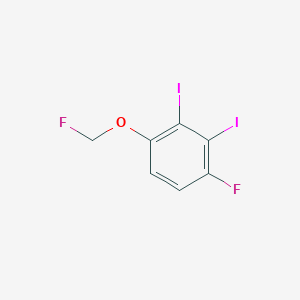
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylideneamino group and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethylamine to form an intermediate Schiff base. This intermediate is then reacted with urea under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug development.
Industry
In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of ((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
((1-(4-(Trifluoromethyl)phenyl)ethylidene)hydrazine): Similar structure but with a hydrazine group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)thiourea): Contains a thiourea group instead of urea.
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)thiourea: Similar structure with both amino and thiourea groups.
Uniqueness
((1-(4-(Trifluoromethyl)phenyl)ethylidene)amino)urea is unique due to the presence of both the trifluoromethyl group and the urea moiety. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and hydrogen bonding potential, which can be advantageous in various applications.
特性
分子式 |
C10H10F3N3O |
|---|---|
分子量 |
245.20 g/mol |
IUPAC名 |
[(Z)-1-[4-(trifluoromethyl)phenyl]ethylideneamino]urea |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-2-4-8(5-3-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6- |
InChIキー |
GYWCIJPQRFUBNU-UUASQNMZSA-N |
異性体SMILES |
C/C(=N/NC(=O)N)/C1=CC=C(C=C1)C(F)(F)F |
正規SMILES |
CC(=NNC(=O)N)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


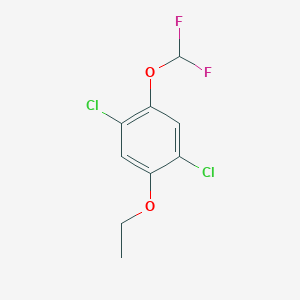
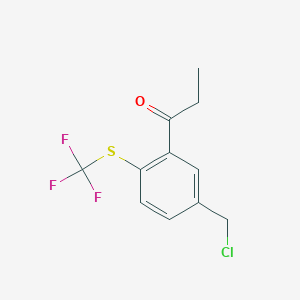


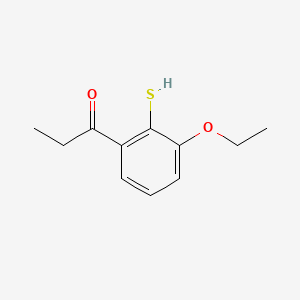


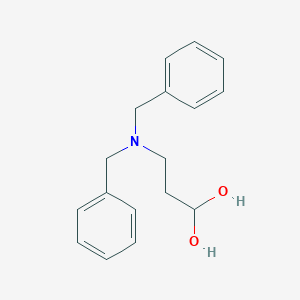
![tert-Butyl 4-(8-chloropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B14044854.png)
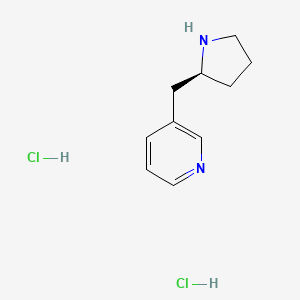
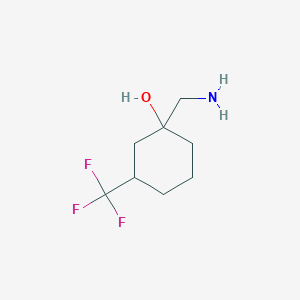
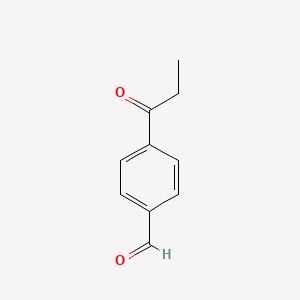
![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-benzo[D]imidazole](/img/structure/B14044889.png)
